molecular formula C11H15N3O2 B12225987 2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

Cat. No.: B12225987
M. Wt: 221.26 g/mol
InChI Key: SIKHVHQLPXGKGM-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that features a methoxy group, a pyridine ring, and an azetidine ring

Preparation Methods

The synthesis of 2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.

Chemical Reactions Analysis

2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-methoxy-N-(1-pyridin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C11H15N3O2/c1-16-8-11(15)13-9-6-14(7-9)10-4-2-3-5-12-10/h2-5,9H,6-8H2,1H3,(H,13,15)

InChI Key

SIKHVHQLPXGKGM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CN(C1)C2=CC=CC=N2

Origin of Product

United States

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